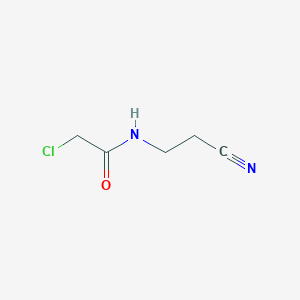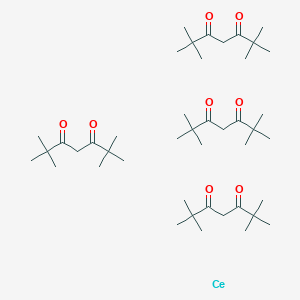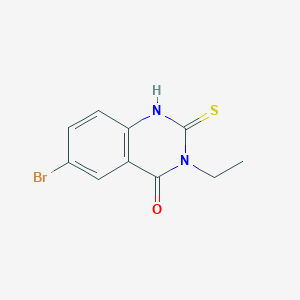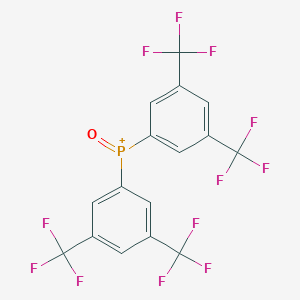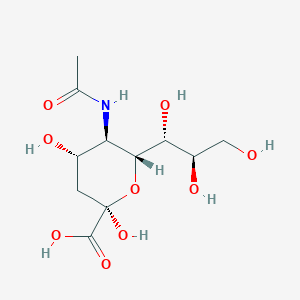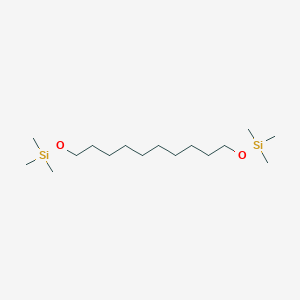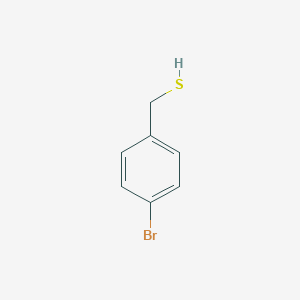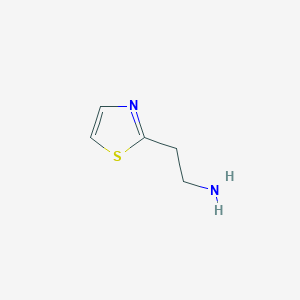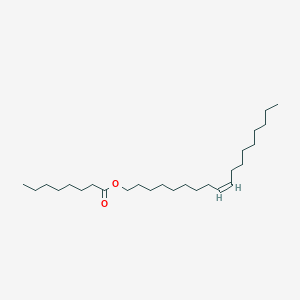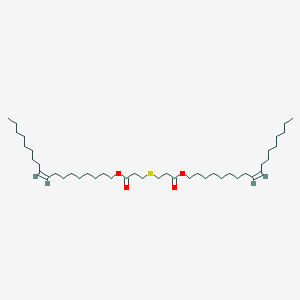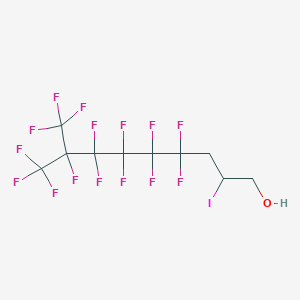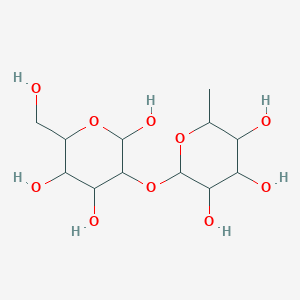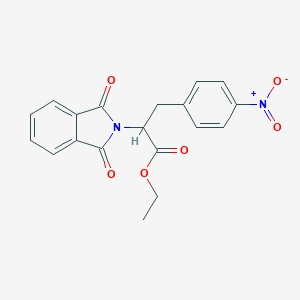![molecular formula C15H12F3NO2 B102143 Benzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18585-04-1](/img/structure/B102143.png)
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate, commonly referred to as BTFC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of carbamates and is known for its ability to inhibit the activity of various enzymes and proteins.
Mechanism of Action
BTFC inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the active site of the enzyme or protein, which prevents the substrate from binding and inhibits the activity of the enzyme or protein.
Biochemical and Physiological Effects
BTFC has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which has been linked to the treatment of various neurological disorders. It has also been shown to decrease the levels of bicarbonate in the body, which has been linked to the treatment of various diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
BTFC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. It is toxic and must be handled with care, and its inhibitory activity can vary depending on the enzyme or protein being targeted.
Future Directions
There are several future directions for research on BTFC. One area of research is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the development of BTFC derivatives that have improved pharmacological properties such as increased potency and decreased toxicity. Finally, the use of BTFC in animal models of disease could provide valuable insights into the mechanisms of various diseases and the development of new treatments.
Synthesis Methods
The synthesis of BTFC involves the reaction of benzyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as recrystallization or chromatography.
Scientific Research Applications
BTFC has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters in the brain. This inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
BTFC has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been linked to the treatment of various diseases such as glaucoma and epilepsy.
properties
CAS RN |
18585-04-1 |
|---|---|
Product Name |
Benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
Molecular Formula |
C15H12F3NO2 |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
benzyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-7-4-8-13(9-12)19-14(20)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
InChI Key |
KRTABQHKTWKZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(F)(F)F |
synonyms |
Carbanilic acid, m-(trifluoromethyl)-, benzyl ester (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
